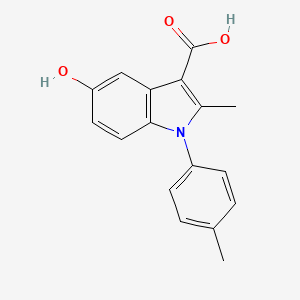
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClFN2O2 and its molecular weight is 370.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Metabolic Studies
- Metabolism and Disposition of HIV Integrase Inhibitors: A study by Monteagudo et al. (2007) explored the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in supporting the selection of drug candidates for development, focusing on HIV integrase inhibitors. This research underlines the importance of understanding the metabolic fate and excretion of potential therapeutic agents in drug discovery programs (Monteagudo et al., 2007).
Antimicrobial and Antiviral Research
- Synthesis and Evaluation of Antimycobacterial Activity: Mohammadpour (2012) synthesized a series of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides and evaluated their anti-tuberculosis activity. This highlights the potential of dihydropyridine derivatives in developing new treatments for tuberculosis (Mohammadpour, 2012).
Material Science Applications
- Synthesis of Aromatic Polyamides: Hsiao et al. (1999) discussed the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from specific carboxylic acids and diamines. This research is relevant for the development of materials with high thermal stability and solubility in organic solvents, useful in various industrial applications (Hsiao, Chin‐Ping Yang, Weilong Lin, 1999).
Synthesis and Pharmacological Activity
- Antidepressant and Nootropic Agents: Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone and evaluated their potential as antidepressant and nootropic agents. This demonstrates the diverse pharmacological activities that can be investigated in compounds with similar structural motifs (Thomas et al., 2016).
Antimicrobial Activity
- Fluorobenzamides as Antimicrobial Analogs: Desai et al. (2013) explored the synthesis and antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine. This study showcases the antimicrobial potential of compounds that incorporate fluorine atoms and thiazolidine structures, which could have similarities to the query compound (Desai, Rajpara, Joshi, 2013).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-2-6-16(21)10-18(13)23-20(26)15-5-9-19(25)24(12-15)11-14-3-7-17(22)8-4-14/h2-10,12H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRNFZIRSSDGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)
![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol](/img/structure/B2546367.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2546370.png)
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)
![1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2546372.png)

